2-APB Hydrochloride's Mechanism of Action on IP3 Receptors: An In-depth Technical Guide
2-APB Hydrochloride's Mechanism of Action on IP3 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Aminoethoxydiphenyl borate (2-APB) hydrochloride is a widely utilized chemical probe in calcium signaling research, primarily recognized for its modulatory effects on inositol 1,4,5-trisphosphate receptors (IP3Rs). Initially characterized as a membrane-permeable antagonist of IP3-induced calcium release, the understanding of 2-APB's mechanism of action has evolved to reveal a more complex pharmacological profile. This guide provides a comprehensive technical overview of 2-APB's interaction with IP3Rs, delineates its significant off-target effects on other key components of the calcium signaling machinery, presents quantitative data for its activity, and details common experimental protocols for its study. A critical evaluation of its utility and limitations is provided to aid in the design and interpretation of experiments in the fields of cell biology and drug discovery.
Core Mechanism of Action at the IP3 Receptor
2-APB is primarily known as a functional antagonist of IP3 receptors, which are intracellular ligand-gated calcium channels located on the endoplasmic reticulum (ER) membrane. The binding of inositol 1,4,5-trisphosphate (IP3) to its receptor initiates the release of stored calcium from the ER into the cytoplasm, a fundamental step in many cellular signaling pathways.
2-APB inhibits this process in a manner that is described as non-competitive with IP3.[1] This suggests that 2-APB does not bind to the same site as IP3 but rather modulates the receptor's ability to transduce the IP3 binding signal into channel opening.[2][3] The inhibitory effect of 2-APB on IP3-induced calcium release is concentration-dependent.[4][5] However, its efficacy can be inconsistent and is influenced by the intracellular concentration of IP3, with high levels of IP3 potentially overcoming the inhibitory effects of 2-APB.[4]
Interestingly, there is evidence for subtype-specific inhibition by 2-APB. Studies using DT40 cells expressing individual IP3R subtypes have shown that IP3R1 is more sensitive to inhibition by 2-APB than IP3R2 and IP3R3.[5][6]
Off-Target Effects and Broader Pharmacological Profile
A crucial aspect of 2-APB's pharmacology is its significant activity on other components of the calcium signaling toolkit. These off-target effects are critical to consider when interpreting experimental data.
Modulation of Store-Operated Calcium Entry (SOCE)
2-APB exhibits a complex, biphasic effect on store-operated calcium entry (SOCE), a major calcium influx pathway activated by the depletion of ER calcium stores.[7]
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Potentiation at low concentrations (<10 µM): At lower concentrations, 2-APB can enhance SOCE and the associated calcium release-activated Ca2+ current (ICRAC).[1][8]
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Inhibition at high concentrations (>10 µM): At higher concentrations, 2-APB inhibits SOCE and ICRAC.[1][7]
Importantly, these effects on SOCE are independent of IP3 receptors, as they are observed in cell lines genetically deficient in all three IP3R isoforms.[1][9] This indicates a direct effect on the core SOCE machinery, which includes the ER calcium sensor STIM1 and the plasma membrane calcium channel Orai1.[10][11] 2-APB has been shown to block the formation of STIM1 puncta, a critical step in the activation of SOCE.[10]
Interaction with Transient Receptor Potential (TRP) Channels
2-APB is a broad-spectrum modulator of various Transient Receptor Potential (TRP) channels, a diverse family of ion channels involved in a wide range of sensory processes.[7][12]
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Inhibition: 2-APB blocks several TRP channels, including TRPC1, TRPC3, TRPC5, TRPC6, TRPV6, TRPM3, TRPM7, TRPM8, and TRPP2.[7][12]
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Activation: At higher concentrations, it can stimulate other TRP channels, such as TRPV1, TRPV2, and TRPV3.[7][13]
This promiscuous activity on TRP channels necessitates careful experimental design to isolate its effects on IP3Rs.
Other Reported Cellular Targets
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SERCA Pumps: 2-APB has been reported to inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps, which are responsible for pumping calcium from the cytoplasm back into the ER.[4][5] This inhibition would lead to a slower clearance of cytosolic calcium and a gradual depletion of ER calcium stores.
-
Mitochondria: Some studies have indicated that 2-APB can affect mitochondrial calcium uptake.[14]
Quantitative Data on 2-APB Activity
The following table summarizes key quantitative parameters for the action of 2-APB on various cellular targets. These values can vary depending on the cell type and experimental conditions.
| Target | Parameter | Value | Cell Type/System | Reference |
| IP3 Receptors | IC50 (Inhibition of IP3-induced Ca2+ release) | 42 µM | Rat cerebellar microsomes | [7] |
| IC50 (Inhibition of IP3-induced Ca2+ release) | ~36 µM | A7r5 cells | [2] | |
| Store-Operated Ca2+ Entry | Potentiation of ICRAC (Apparent K1/2) | ~3 µM | Jurkat T cells | [1] |
| Inhibition of ICRAC (Apparent K1/2) | ~10 µM | Jurkat T cells | [1] | |
| TRP Channels | IC50 (Block of TRPC5 channels) | 20 µM | HEK-293 cells | [12] |
| EC50 (Activation of TRPV3) | 28 µM | HEK-293 cells | [13] | |
| SERCA Pumps | Half-maximal inhibition | ~91 µM | A7r5 cells | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by 2-APB
The following diagram illustrates the primary signaling pathways affected by 2-APB, highlighting its dual role in both IP3R-mediated calcium release and store-operated calcium entry.
Caption: Signaling pathways affected by 2-APB.
Experimental Workflow for Dissecting 2-APB's Effects
This diagram outlines a logical workflow to differentiate the effects of 2-APB on IP3R-mediated calcium release from its effects on store-operated calcium entry.
References
- 1. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From IP3RPEP6 Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminoethoxydiphenyl borate (2-APB) inhibits capacitative calcium entry independently of the function of inositol 1,4,5-trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry* | Semantic Scholar [semanticscholar.org]
- 11. Complex actions of 2-aminoethyldiphenyl borate on store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. 2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels - PubMed [pubmed.ncbi.nlm.nih.gov]
